2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro-
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Overview
Description
2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro-: is a chlorinated derivative of 2-pentene, an unsaturated hydrocarbon with a carbon-carbon double bond. This compound is characterized by the presence of nine chlorine atoms attached to the carbon atoms, making it highly chlorinated and significantly altering its chemical properties compared to its parent hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro- typically involves the chlorination of 2-pentene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the carbon chain. The process may involve the use of chlorine gas (Cl₂) in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes where 2-pentene is exposed to chlorine gas in reactors designed to handle the exothermic nature of the reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chlorine atoms may be replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, potentially converting the compound back to a less chlorinated form.
Substitution: The chlorine atoms in the compound can be substituted by other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.
Major Products:
Oxidation: Products may include chlorinated alcohols or ketones.
Reduction: Products may include less chlorinated alkenes or alkanes.
Substitution: Products may include compounds where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: 2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro- is used as a reagent in organic synthesis to study the effects of heavy chlorination on chemical reactivity and stability.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in areas where chlorinated compounds have shown efficacy.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism by which 2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 2-Pentene, 1,1,1,2,3,4,5,5,5-nonachloro-
- 2-Pentene, 1,1,1,2,3,3,4,4,5,5,5-undecachloro-
- 2-Pentene, 1,1,1,2,3,3,4,4,5,5,5-dodecachloro-
Comparison: Compared to other similar chlorinated pentenes, 2-Pentene, 1,1,1,2,4,4,5,5,5-nonachloro- is unique due to its specific pattern of chlorination. This pattern affects its chemical reactivity, stability, and potential applications. The degree of chlorination and the positions of chlorine atoms play a crucial role in determining the compound’s properties and behavior in various chemical and biological contexts.
Properties
CAS No. |
54976-91-9 |
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Molecular Formula |
C5HCl9 |
Molecular Weight |
380.1 g/mol |
IUPAC Name |
1,1,1,2,4,4,5,5,5-nonachloropent-2-ene |
InChI |
InChI=1S/C5HCl9/c6-2(4(9,10)11)1-3(7,8)5(12,13)14/h1H |
InChI Key |
AMKPDMKQHCVGHC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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